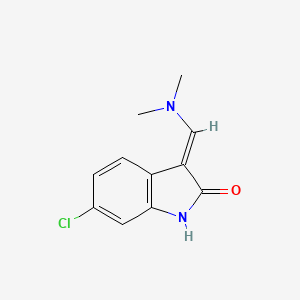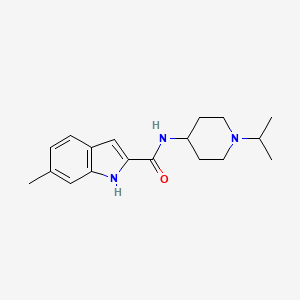![molecular formula C11H15N3O4 B6645028 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, also known as HOMAP, is a novel pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HOMAP is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
作用機序
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid works by inhibiting a specific enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid disrupts the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. Additionally, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been found to improve cognitive function and protect neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in lab experiments is its high potency and selectivity for DHODH, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of using 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the research on 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, including the development of more efficient synthesis methods, the identification of new targets for 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in various diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid and to explore its potential applications in other fields, such as immunology and metabolic disorders.
合成法
The synthesis of 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid involves several steps, including the reaction of 4-hydroxyoxan-4-ylmethanol with 6-bromo-3-(dimethylamino)pyridazine-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified by column chromatography to obtain 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in high purity.
科学的研究の応用
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is overexpressed in many types of cancer. In neurodegenerative diseases, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been found to protect neurons from damage and improve cognitive function in animal models. In infectious diseases, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes that are essential for their survival.
特性
IUPAC Name |
6-[(4-hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(16)8-1-2-9(14-13-8)12-7-11(17)3-5-18-6-4-11/h1-2,17H,3-7H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZRGPYYCDQPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NN=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)


![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)
![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)